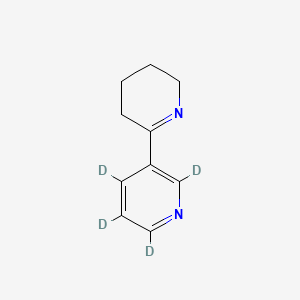

Anabaseine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661788 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-05-4 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anabaseine-d4: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabaseine-d4 is a deuterated isotopologue of anabaseine, a naturally occurring alkaloid found in certain species of marine worms and ants.[1] Anabaseine and its derivatives are of significant interest to the scientific community due to their potent agonistic activity at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in a variety of neurological processes, including learning, memory, and attention, and is a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. The incorporation of deuterium in this compound provides a valuable tool for pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the molecule in biological systems with high precision using mass spectrometry. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound.

Chemical Properties and Structure

This compound is a stable, isotopically labeled compound. The presence of four deuterium atoms enhances its utility in metabolic and pharmacokinetic research without significantly altering its fundamental chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀D₄N₂ | Santa Cruz Biotechnology |

| Molecular Weight | 166.26 g/mol | Toronto Research Chemicals |

| CAS Number | 1020719-08-7 (for (R,S)-Anabaseine-2,4,5,6-d4) | Santa Cruz Biotechnology |

| Appearance | Not specified, likely an oil or solid | General knowledge |

| Synonyms | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4, (R,S)-Anabasine-d4 | Santa Cruz Biotechnology |

Structure

The core structure of this compound consists of a tetrahydropyridine ring linked to a pyridine ring. The deuterium atoms are typically incorporated into the pyridine ring, as seen in (R,S)-Anabaseine-2,4,5,6-d4.

Chemical Structure of (R,S)-Anabaseine-2,4,5,6-d4:

(A 2D chemical structure image would be placed here in a full whitepaper)

Experimental Protocols

General Synthetic Approach

The synthesis of anabaseine analogues can be achieved through the cyclization of 1-(3-pyridinyl)-1,5-diol derivatives that have been mesylated, which forms the piperidine ring. For the introduction of deuterium atoms onto the pyridine ring, a common strategy involves the use of deuterated starting materials or deuterium gas (D₂) in the presence of a suitable catalyst during the synthesis.

Analytical Methodologies

Mass Spectrometry (MS):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.

-

Sample Preparation: Urine samples, after addition of a deuterated internal standard, can be prepared by solid-phase extraction.

-

Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution.

-

Detection: Electrospray ionization (ESI) in positive ion mode is used, with multiple reaction monitoring (MRM) for specific detection of the parent and daughter ions of this compound. For example, for anabasine, a transition of m/z 163 → 130 has been used.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for structural confirmation of this compound.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Data Acquisition: Standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and confirm the positions of the deuterium labels. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.

Biological Activity and Signaling Pathway

Anabaseine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α7 subtype.[3] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system.

Mechanism of Action

Upon binding of an agonist like this compound, the α7 nAChR undergoes a conformational change, opening an ion channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ into the neuron triggers a cascade of downstream signaling events.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the key signaling events initiated by the activation of the α7 nAChR.

Activation of the α7 nAChR by this compound leads to a calcium influx, which in turn activates several intracellular signaling cascades, including the PI3K/Akt and ERK pathways. These pathways converge on transcription factors like CREB, which modulate gene expression related to neuronal survival and synaptic plasticity.

Conclusion

This compound is a powerful research tool for investigating the pharmacology and therapeutic potential of α7 nicotinic acetylcholine receptor agonists. Its deuterated nature makes it ideal for highly sensitive and specific quantification in complex biological samples, facilitating detailed pharmacokinetic and metabolic studies. A thorough understanding of its chemical properties, combined with robust analytical methods and a clear picture of its biological mechanism of action, will continue to drive its application in neuroscience and drug development.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Anabaseine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Anabaseine-d4, a deuterated isotopologue of the nicotinic acetylcholine receptor agonist, anabaseine. The inclusion of deuterium atoms provides a valuable tool for researchers in various fields, including pharmacology, drug metabolism, and pharmacokinetic studies, by enabling sensitive and specific quantification using mass spectrometry.

This document outlines a detailed, multi-step synthesis, beginning with the preparation of a deuterated precursor and culminating in the formation of this compound. The protocols provided are based on established chemical principles and known synthetic transformations for analogous non-deuterated compounds.

Synthetic Strategy Overview

The synthesis of this compound can be approached by adapting the classical synthesis of anabaseine. The key strategy involves the introduction of deuterium atoms at an early stage of the synthesis to ensure their stable incorporation into the final molecule. This guide proposes a synthetic route commencing with the preparation of deuterated δ-valerolactam, which serves as the foundational building block for the deuterated tetrahydropyridine ring of this compound.

The proposed synthetic workflow is illustrated below:

An In-depth Technical Guide to the Mechanism of Action of Anabaseine at Nicotinic Acetylcholine Receptors

Disclaimer: This document provides a comprehensive overview of the mechanism of action of anabaseine at nicotinic acetylcholine receptors (nAChRs). Despite extensive searches for "Anabaseine-d4," no specific pharmacological data or mechanism of action studies for this deuterated isotopologue could be found in the publicly available scientific literature. The information presented herein is based on research conducted on the non-deuterated parent compound, anabaseine. The effects of deuterium substitution on the binding affinity, potency, efficacy, and overall mechanism of action of anabaseine are currently unknown.

Executive Summary

Anabaseine is a naturally occurring alkaloid that acts as a non-selective agonist at most subtypes of nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems.[1][2] Its iminium form is crucial for its binding and activation of these ligand-gated ion channels.[1] Anabaseine exhibits a notable preference for α7 neuronal nAChRs and skeletal muscle nAChRs.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent depolarization of the neuron or muscle cell. This influx of cations, primarily Na⁺ and Ca²⁺, triggers various downstream signaling events, including the release of neurotransmitters like dopamine and norepinephrine. While anabaseine is a full agonist at α7 receptors, it acts as a weak partial agonist at α4β2 subtypes. Its non-specific binding profile has led to the development of more selective derivatives for therapeutic applications.

Core Mechanism of Action at Nicotinic Receptors

Anabaseine, structurally similar to nicotine and anabasine, functions as an agonist at nAChRs. The binding of anabaseine to the orthosteric site of nAChRs, the same site as the endogenous ligand acetylcholine, initiates a cascade of events leading to cellular excitation.

Key aspects of its mechanism of action include:

-

Agonist Binding: The positively charged iminium form of anabaseine is thought to be the pharmacologically active species that binds to the aromatic box of the nAChR's ligand-binding domain.

-

Receptor Activation and Channel Gating: This binding event induces a conformational change in the receptor protein, causing the integral ion channel to open.

-

Ion Flux: The open channel allows for the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients.

-

Cellular Depolarization: The influx of positive ions leads to the depolarization of the cell membrane. In neurons, this can trigger the firing of an action potential, while in muscle cells, it initiates the process of muscle contraction.

-

Neurotransmitter Release: In the central nervous system, the depolarization of presynaptic terminals by anabaseine leads to the opening of voltage-gated calcium channels, which in turn triggers the release of various neurotransmitters, including dopamine and norepinephrine.

Receptor Subtype Selectivity

Anabaseine is a non-selective nAChR agonist, meaning it can activate a variety of nAChR subtypes. However, it displays a preferential affinity and efficacy for certain subtypes:

-

α7 nAChRs: Anabaseine is a full and potent agonist at homomeric α7 nAChRs. These receptors are highly expressed in the hippocampus and cerebral cortex and are implicated in cognitive functions such as learning and memory. The α7 subtype is also known for its high calcium permeability.

-

Muscle-type nAChRs: Anabaseine is a potent agonist at skeletal muscle nAChRs. This action is responsible for its paralytic effects in insects and crustaceans.

-

α4β2 nAChRs: In contrast to its effects on α7 and muscle receptors, anabaseine is a weak partial agonist at α4β2 nAChRs. This subtype is the most abundant in the brain and is a primary target for nicotine's addictive properties.

-

α3β4 nAChRs: Anabaseine also stimulates ganglionic α3β4 nAChRs.

Quantitative Data

The following tables summarize the available quantitative data for anabaseine and its related compound, anabasine. It is important to reiterate that no specific data for this compound was found.

Table 1: Binding Affinity (Kᵢ) of Anabasine at Various nAChR Subtypes

| Compound | Receptor Subtype | Kᵢ (µM) | Source |

| (+)-Anabasine | rat α7 | 0.058 | |

| (+)-Anabasine | rat α4β2 | 0.26 | |

| (+)-Anabasine | fish skeletal muscle | 7.2 |

Table 2: Agonist Potency (EC₅₀) of Anabaseine and Related Compounds

| Compound | Receptor Subtype | EC₅₀ (µM) | Efficacy | Source |

| Anabaseine | human α4β2 | 0.9 ± 0.0 | Partial Agonist (7% of nicotine) | |

| Nicotine | human α4β2 | 0.8 ± 0.1 | Full Agonist | |

| Anabaseine | Xenopus oocyte α7 | > Anabasine > Nicotine | Full Agonist |

Experimental Protocols

The characterization of anabaseine's mechanism of action relies on a combination of in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A detailed protocol for a competition binding assay is provided below.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., anabaseine) for a specific nAChR subtype.

Materials:

-

Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2 and α7, or cultured cells like SH-SY5Y).

-

Radioligand: A tritiated ligand that binds with high affinity to the target receptor (e.g., [³H]cytisine for α4β2, [³H]methyllycaconitine for α7).

-

Test Compound: Anabaseine.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes and radioligand.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known competing ligand to saturate the receptors.

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (anabaseine).

-

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the functional properties of ion channels expressed in Xenopus oocytes.

Objective: To measure the ion currents elicited by anabaseine at a specific nAChR subtype and to determine its potency (EC₅₀) and efficacy.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: Complementary RNA encoding the subunits of the nAChR of interest.

-

Injection System: A microinjection setup to inject cRNA into the oocytes.

-

TEVC Setup: An amplifier, headstages, microelectrodes, and a recording chamber.

-

Recording Solution: A buffered saline solution (e.g., Barth's solution).

-

Test Compound: Anabaseine.

Procedure:

-

Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus frog and treat them with collagenase to remove the follicular layer. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate them for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply acetylcholine or the test compound (anabaseine) at various concentrations to the oocyte and record the resulting inward current.

-

Data Analysis: Plot the peak current response as a function of the agonist concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC₅₀ and the maximum current response (efficacy).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by anabaseine and the workflows of the experimental protocols described above.

Caption: Signaling pathway of Anabaseine at a presynaptic nAChR.

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

References

Anabaseine vs. Anabaseine-d4: A Comparative Analysis of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a naturally occurring alkaloid, is a potent agonist at various nicotinic acetylcholine receptors (nAChRs) and has served as a lead compound for the development of therapeutic agents. Its deuterated analogue, anabaseine-d4, while not extensively studied, presents intriguing possibilities for modified pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the biological activity of anabaseine, drawing on existing research to create a framework for understanding the potential properties of this compound. This document summarizes quantitative data on receptor binding and functional activity, details relevant experimental protocols, and visualizes key signaling pathways and workflows. Due to the limited direct research on this compound, its biological activity is largely inferred from the well-established principles of the kinetic isotope effect upon deuteration.

Introduction

Anabaseine is a pyridine and piperidine alkaloid found in certain marine worms and ants.[1] It is a structural isomer of nicotine and acts as an agonist at most nicotinic acetylcholine receptors.[1] Its interaction with nAChRs, particularly the α7 subtype, has made it a subject of interest for therapeutic applications, including for cognitive deficits.[2] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug. This "deuterium effect" or "kinetic isotope effect" can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased bioavailability, and a modified safety profile.[3][4] This guide explores the known biological landscape of anabaseine and extrapolates the likely consequences of deuteration in this compound.

Mechanism of Action

Anabaseine exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors. The iminium form of anabaseine is the pharmacologically active species that binds to nAChRs in both the central and peripheral nervous systems. This binding leads to the depolarization of neurons and the subsequent release of neurotransmitters such as dopamine and norepinephrine. Anabaseine displays a higher binding affinity for nAChR subtypes containing the α7 subunit.

Signaling Pathway

The activation of nAChRs by anabaseine initiates a cascade of intracellular events. Upon binding, the receptor's ion channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization, which in turn can trigger the opening of voltage-gated ion channels and the release of neurotransmitters from presynaptic terminals. The increased intracellular calcium concentration also acts as a second messenger, activating various downstream signaling pathways.

Quantitative Data: Anabaseine Biological Activity

The following tables summarize the reported binding affinities and functional potencies of anabaseine at various nAChR subtypes. No direct quantitative data for this compound has been published. Based on the kinetic isotope effect, the binding affinity and intrinsic potency of this compound at the receptor level are expected to be very similar to anabaseine, as deuteration does not typically alter the electronic properties responsible for receptor binding. The primary differences are anticipated in its metabolic stability and pharmacokinetic profile.

Table 1: Anabaseine Binding Affinities (Ki) at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| α7 | Rat Brain | [¹²⁵I]α-Bungarotoxin | 2.3 | |

| α4β2 | Rat Brain | [³H]Epibatidine | 1,200 | |

| Muscle Type | Torpedo | [³H]Nicotine | 150 |

Table 2: Anabaseine Functional Activity (EC₅₀/IC₅₀) at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Assay Type | Species/Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| α7 | Two-electrode voltage clamp | Xenopus oocytes | 0.8 | - | |

| α4β2 | Two-electrode voltage clamp | Xenopus oocytes | 70 | - | |

| Muscle Type (fetal) | Membrane potential assay | TE671 cells | 0.2 | - | |

| Sympathetic | Membrane potential assay | PC12 cells | 2.4 | - | |

| Parasympathetic | Muscle contraction | Guinea pig ileum | 0.3 | - |

This compound: Inferred Biological Activity

While direct experimental data for this compound is unavailable, the principles of deuteration in drug design allow for informed predictions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In many metabolic pathways, the cleavage of a C-H bond is the rate-limiting step. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be significantly reduced.

Expected Effects of Deuteration on Anabaseine:

-

Pharmacokinetics: this compound is expected to have a longer plasma half-life and increased overall drug exposure (AUC) compared to anabaseine. This is due to a decreased rate of metabolic clearance.

-

Metabolite Profile: The formation of metabolites resulting from the cleavage of the deuterated C-D bond would be reduced. This could potentially lead to a more favorable safety profile if any of the metabolites of anabaseine are associated with adverse effects.

-

Pharmacodynamics: The intrinsic activity of this compound at nAChRs is not expected to differ significantly from that of anabaseine. However, the prolonged exposure could lead to a more sustained pharmacological effect in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of anabaseine, which would be directly applicable to the study of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to a specific receptor subtype.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express the target nAChR subtype (e.g., rat brain for α7 and α4β2) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]α-Bungarotoxin for α7 nAChRs) and a range of concentrations of the test compound (anabaseine or this compound).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (agonist or antagonist properties and potency) of a compound at a specific ion channel receptor expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).

-

Electrophysiological Recording: After a period of protein expression, place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: Apply the test compound (anabaseine or this compound) at various concentrations to the oocyte via the perfusion system.

-

Data Acquisition: Record the current responses elicited by the application of the test compound.

-

Data Analysis: Construct concentration-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy.

Conclusion

Anabaseine is a well-characterized nAChR agonist with a distinct pharmacological profile. While direct comparative data for this compound is currently lacking, the established principles of the kinetic isotope effect strongly suggest that it will exhibit a similar pharmacodynamic profile to anabaseine but with altered, likely improved, pharmacokinetic properties. Specifically, this compound is anticipated to have a longer half-life and increased systemic exposure. Further research, employing the experimental protocols detailed in this guide, is necessary to definitively characterize the biological activity of this compound and to explore its potential as a therapeutic agent. This document serves as a foundational guide for researchers embarking on such investigations.

References

Anabaseine: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabaseine, a potent nicotinic acetylcholine receptor (nAChR) agonist, has garnered significant attention in the scientific community for its unique biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and key experimental methodologies related to anabaseine. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nicotinic ligands and their applications. The guide details the initial synthesis and subsequent isolation of anabaseine from its natural sources, presents quantitative data on its concentration in various organisms, and outlines detailed protocols for its extraction and characterization. Furthermore, it elucidates the signaling pathways through which anabaseine exerts its effects and describes its biosynthetic origins.

Discovery and Natural Occurrence

Anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine) was first synthesized in a laboratory setting before its discovery as a natural product.

Initial Synthesis

In 1936, Späth and Mamoli were the first to synthesize anabaseine. Their work, however, was not aimed at the discovery of a new natural product but was part of their broader research on tobacco alkaloids.

First Natural Isolation

The identification of anabaseine as a naturally occurring compound came much later. In 1971, a team of researchers led by Kem, Abbott, and Coates successfully isolated anabaseine from the marine nemertean worm Paranemertes peregrina[1]. This discovery marked a significant milestone, as it was the first time the compound was identified from a biological source.

Natural Sources

Following its initial discovery in nemerteans, anabaseine has been identified in other organisms, highlighting its distribution across different phyla.

-

Nemertean Worms: Anabaseine is a characteristic toxin found in several species of hoplonemertean worms, a class of carnivorous marine invertebrates. These worms utilize a proboscis armed with a stylet to inject toxins, including anabaseine, into their prey, causing paralysis[2].

-

Ants: In 1981, anabaseine was isolated from the poison gland of ants belonging to the genus Aphaenogaster. In these insects, it is believed to function as a venom alkaloid[3][4][5]. The specific species identified as producing anabaseine is Aphaenogaster fulva. While its presence is confirmed, quantitative data on its concentration in these ants remains to be fully elucidated.

Quantitative Analysis of Anabaseine in Natural Sources

The concentration of anabaseine varies significantly among different species and even within different tissues of the same organism. The following table summarizes the available quantitative data.

| Organism Species | Tissue | Anabaseine Concentration (µg/g fresh weight) | Reference |

| Paranemertes peregrina | Whole Body | High concentrations reported, but specific value not provided in the search results. | |

| Paradrepanophorus crassus | Whole Body | 720 | |

| Aphaenogaster fulva | Poison Gland | Present, but not quantified in the available literature. |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of anabaseine from its natural sources, primarily nemertean worms.

Isolation of Anabaseine from Paranemertes peregrina

The following protocol is based on the methods described by Kem et al. and subsequent modifications.

Materials:

-

Specimens of Paranemertes peregrina

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a silica gel column

-

UV detector

Procedure:

-

Extraction:

-

Homogenize fresh or frozen nemertean tissue in absolute ethanol.

-

Centrifuge the homogenate to pellet solid debris and collect the supernatant.

-

Acidify the ethanolic extract with HCl to a pH of < 2.

-

Partition the acidified extract with dichloromethane to remove neutral and acidic lipids. Discard the organic phase.

-

Basify the aqueous phase with NaOH to a pH of > 11.

-

Extract the basic aqueous phase multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract using a rotary evaporator.

-

-

Purification:

-

Dissolve the concentrated crude extract in a minimal volume of the HPLC mobile phase.

-

Inject the sample onto a silica gel HPLC column.

-

Elute with a suitable mobile phase, such as a gradient of isopropanol in hexane containing a small amount of triethylamine.

-

Monitor the elution at 254 nm and collect the fractions corresponding to the anabaseine peak.

-

Evaporate the solvent from the collected fractions to obtain purified anabaseine.

-

Quantification of Anabaseine using Ehrlich's Reagent

This spectrophotometric assay is a reliable method for quantifying anabaseine in tissue extracts.

Materials:

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol with HCl)

-

Anabaseine standard solution

-

Tissue extract

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of anabaseine.

-

To a sample of the tissue extract (or standard), add Ehrlich's reagent.

-

Incubate the mixture at 60°C for a defined period.

-

Allow the solution to cool to room temperature.

-

Measure the absorbance at the wavelength of maximum absorption (typically around 480-490 nm).

-

Calculate the concentration of anabaseine in the sample by comparing its absorbance to the standard curve.

Structural Characterization of Anabaseine

The definitive identification of anabaseine is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecular ion [M+H]⁺ at m/z 161.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the pyridine and tetrahydropyridine rings.

-

¹³C NMR: The carbon NMR spectrum shows the corresponding signals for the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

-

Biological Activity and Signaling Pathway

Anabaseine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed in the central and peripheral nervous system.

Mechanism of Action

Anabaseine binds to the acetylcholine binding site on nAChRs, causing a conformational change that opens the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This depolarization can trigger various downstream events, including the firing of action potentials in neurons and muscle contraction.

Receptor Subtype Selectivity

Anabaseine exhibits a degree of selectivity for different nAChR subtypes. It is a particularly potent agonist at the α7 homomeric nAChR and at the muscle-type nAChR. Its activity at other subtypes, such as the α4β2 receptor, is less pronounced.

Downstream Signaling of α7 nAChR Activation

Activation of the α7 nAChR by anabaseine can initiate several intracellular signaling cascades, including:

-

Calcium Signaling: The influx of Ca²⁺ through the activated α7 nAChR can trigger a variety of calcium-dependent signaling pathways.

-

Neurotransmitter Release: In the central nervous system, activation of presynaptic α7 nAChRs can enhance the release of neurotransmitters such as dopamine and norepinephrine.

-

Anti-inflammatory Pathway: Activation of α7 nAChRs on immune cells, such as macrophages, can inhibit the production of pro-inflammatory cytokines, a mechanism known as the cholinergic anti-inflammatory pathway.

Anabaseine Signaling Pathway at the α7 Nicotinic Acetylcholine Receptor.

Biosynthesis of Anabaseine

The biosynthesis of anabaseine is closely related to that of another piperidine alkaloid, anabasine. The pathway originates from the amino acid lysine.

Key Steps:

-

Decarboxylation of Lysine: The biosynthesis begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase.

-

Oxidative Deamination: Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a diamine oxidase, to yield 5-aminopentanal.

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the intermediate Δ¹-piperideine.

-

Condensation: Finally, Δ¹-piperideine condenses with nicotinic acid, or a derivative thereof, to form anabaseine. The precise enzymatic machinery for this final condensation step is still under investigation.

Biosynthetic Pathway of Anabaseine from Lysine.

Conclusion

Anabaseine continues to be a molecule of significant interest due to its potent and selective action on nicotinic acetylcholine receptors. Its discovery and natural occurrence in both marine worms and terrestrial ants underscore the diverse evolutionary paths that have led to the production of this potent neurotoxin. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the chemistry and biology of anabaseine and its analogs. A deeper understanding of its signaling pathways and biosynthesis will undoubtedly pave the way for the development of novel therapeutic agents targeting nAChRs for a range of neurological and inflammatory disorders.

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antwiki.org [antwiki.org]

- 4. scispace.com [scispace.com]

- 5. Anabaseine: venom alkaloid of aphaenogaster ants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Analysis of Deuterated Nicotine Metabolism and the Role of Anabaseine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of deuterated nicotine and clarifies the role of anabaseine-d4 in related analytical studies. While this compound is not a direct metabolite of deuterated nicotine, its use as an internal standard is critical for the accurate quantification of anabaseine, a minor tobacco alkaloid and potential biomarker. This document details the established metabolic pathways of nicotine, experimental protocols for its analysis, and the associated signaling pathways.

Introduction: Deuterated Nicotine and the Significance of Anabaseine

Deuterated nicotine, a stable isotope-labeled version of nicotine, is an invaluable tool in pharmacokinetic and metabolism studies. The deuterium labels allow researchers to distinguish administered nicotine from endogenous sources, enabling precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the confounding effects of prior tobacco exposure.

Anabaseine is a structural isomer of nicotine and a minor alkaloid found in tobacco.[1] It is also a metabolite of anatabine. While not a primary metabolite of nicotine, the presence and concentration of anabaseine can serve as a biomarker to differentiate between tobacco users and individuals using nicotine replacement therapy (NRT).[2][3][4] To accurately quantify endogenous anabaseine in biological samples, a deuterated internal standard, this compound, is often employed in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Metabolic Pathways of Nicotine

The metabolism of nicotine is extensive, with approximately 70-80% being converted to cotinine, primarily by the cytochrome P450 enzyme CYP2A6. The metabolic process involves several key enzymatic reactions, leading to a variety of metabolites.

The primary metabolic pathways of nicotine are:

-

C-oxidation: The most significant pathway, leading to the formation of cotinine. This two-step process begins with the oxidation of the pyrrolidine ring by CYP2A6 to form a nicotine-Δ1'(5')-iminium ion intermediate, which is then converted to cotinine by aldehyde oxidase.

-

N-oxidation: This pathway results in the formation of nicotine-N'-oxide.

-

N-demethylation: This minor pathway leads to the formation of nornicotine.

-

Glucuronidation: Nicotine and its primary metabolites can undergo conjugation with glucuronic acid to form glucuronides, which are more water-soluble and readily excreted in urine.

The metabolic fate of deuterated nicotine follows the same pathways as its non-deuterated counterpart. The use of deuterated nicotine allows for precise quantification of these metabolic conversions.

Diagram of Nicotine Metabolism

Caption: Major metabolic pathways of deuterated nicotine.

Experimental Protocols

The following sections outline typical experimental protocols for the analysis of deuterated nicotine and its metabolites, including the use of this compound as an internal standard.

In Vivo Administration of Deuterated Nicotine

Objective: To study the pharmacokinetics and metabolism of nicotine in vivo.

Protocol:

-

Subject Recruitment: Recruit healthy volunteers who are either smokers or non-smokers, depending on the study's objectives. Obtain informed consent.

-

Baseline Sampling: Collect baseline blood and urine samples to determine endogenous levels of nicotine and its metabolites.

-

Administration of Deuterated Nicotine: Administer a known dose of deuterated nicotine (e.g., nicotine-d2 or nicotine-d4) intravenously or orally.

-

Serial Sampling: Collect blood and urine samples at predetermined time points following administration.

-

Sample Processing: Process blood samples to obtain plasma or serum. Store all samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Objective: To extract nicotine, its metabolites, and other alkaloids from biological matrices for quantitative analysis.

Protocol:

-

Thawing and Aliquoting: Thaw frozen samples (plasma, serum, or urine) on ice. Aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of a mixed internal standard solution containing deuterated analogues of the analytes of interest, such as nicotine-d4, cotinine-d3, and this compound.

-

Protein Precipitation/Extraction:

-

For Plasma/Serum: Add a protein precipitation agent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

For Urine: Depending on the method, urine samples may be diluted or directly injected after centrifugation to remove particulate matter. For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.

Diagram of Sample Preparation Workflow

Caption: General workflow for sample preparation.

LC-MS/MS Analysis

Objective: To separate and quantify nicotine, its metabolites, and anabaseine.

Protocol:

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18 or HILIC). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Interface the LC system with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

-

Quantification: Generate calibration curves using standards of known concentrations. Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Quantitative Data

The following tables summarize typical quantitative data obtained from pharmacokinetic studies of nicotine and the analytical performance of LC-MS/MS methods for its metabolites.

Table 1: Typical Pharmacokinetic Parameters of Nicotine in Humans

| Parameter | Value | Reference |

| Total Clearance | ~1200 mL/min | |

| Volume of Distribution | ~2.6 L/kg | |

| Half-life | ~2 hours | |

| Bioavailability (oral) | ~30% |

Table 2: Example LC-MS/MS Method Performance for Nicotine and Related Compounds

| Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Reference |

| Nicotine | 0.5 | >0.99 | 95-105 | <10 | |

| Cotinine | 0.5 | >0.99 | 92-108 | <8 | |

| trans-3'-Hydroxycotinine | 1.0 | >0.99 | 90-110 | <10 | |

| Anabaseine | 0.2 | >0.995 | 93-107 | <9 | |

| Nornicotine | 0.6 | >0.99 | 91-109 | <11 |

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathways

Nicotine exerts its physiological and psychoactive effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems. Activation of nAChRs by nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling cascades.

Key signaling pathways activated by nAChR stimulation include:

-

PI3K/Akt Pathway: The influx of Ca²⁺ can activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). This pathway is crucial for cell survival and proliferation.

-

MAPK/ERK Pathway: nAChR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and synaptic plasticity.

Diagram of nAChR Signaling Pathways

References

- 1. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]

- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. coresta.org [coresta.org]

Navigating the In Vivo Journey of Anabaseine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Anabaseine, a naturally occurring alkaloid found in certain marine worms and ants, has garnered significant interest within the scientific community for its potent activity at nicotinic acetylcholine receptors (nAChRs).[1][2][3] As a structural analogue of nicotine, its potential as a pharmacological tool and a lead compound for drug discovery, particularly for neurological and inflammatory disorders, is an area of active investigation. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of anabaseine and its derivatives, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in further research and development.

While comprehensive in vivo pharmacokinetic data for the parent compound anabaseine is limited in publicly available literature, extensive research has been conducted on its synthetic derivative, GTS-21 (3-(2,4-dimethoxybenzylidene)anabaseine) .[1][4] This guide will leverage the available data for GTS-21 as a primary case study to illustrate the pharmacokinetic profile and metabolic pathways, offering valuable insights that can inform the study of anabaseine itself.

Quantitative Pharmacokinetic Parameters of GTS-21

The following tables summarize the key pharmacokinetic parameters of GTS-21 determined in preclinical animal models and human volunteers.

Table 1: Pharmacokinetic Parameters of GTS-21 in Rats

| Parameter | Value | Route of Administration | Dose | Reference |

| Absolute Bioavailability | 23% | Oral | 1 - 10 mg/kg | |

| Primary Route of Excretion | Feces (67%) via bile | Oral ([14C]GTS-21) | Not Specified | |

| Urinary Excretion | 20% | Oral ([14C]GTS-21) | Not Specified |

Table 2: Pharmacokinetic Parameters of GTS-21 in Dogs

| Parameter | Value | Route of Administration | Dose | Reference |

| Absolute Bioavailability | 27% | Oral | 3 mg/kg | |

| Urinary Excretion | 19% | Oral ([14C]GTS-21) | Not Specified |

Table 3: Pharmacokinetic Observations of GTS-21 in Healthy Male Volunteers

| Parameter | Observation | Route of Administration | Doses | Reference |

| Cmax and AUC | Increased in a dose-related fashion | Oral (three times daily) | 25, 75, and 150 mg | |

| Intersubject Variability | Considerable, but decreased with continued dosing | Oral (three times daily) | 25, 75, and 150 mg |

Metabolism of GTS-21

GTS-21 undergoes extensive first-pass metabolism, primarily through O-demethylation followed by glucuronidation. In vitro studies using human liver microsomes have identified the cytochrome P450 isoforms responsible for the initial O-demethylation step.

Table 4: Metabolism of GTS-21

| Metabolic Pathway | Major Metabolites Identified in Rat Urine | Primary Cytochrome P450 Isoforms (Human Liver Microsomes) | Reference |

| O-demethylation and Glucuronidation | 4-OH-GTS-21, 4-OH-GTS-21 glucuronide, 2-OH-GTS-21 glucuronide | CYP1A2 and CYP2E1 (with some contribution from CYP3A) |

Experimental Protocols

This section details the methodologies employed in key in vivo pharmacokinetic and in vitro metabolism studies of GTS-21, providing a framework for designing future experiments.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the absolute bioavailability and excretion profile of GTS-21.

Animal Model: Male Sprague-Dawley rats.

Dosing:

-

Intravenous (IV) Administration: A single dose of GTS-21 is administered via the tail vein to determine the pharmacokinetic parameters without the influence of absorption.

-

Oral (PO) Administration: A single dose of [14C]GTS-21 is administered by oral gavage to assess absorption, metabolism, and excretion.

Sample Collection:

-

Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points post-dosing. Plasma is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 72 hours).

-

Bile Collection: In a subset of animals, the bile duct is cannulated for the collection of bile to determine the extent of biliary excretion.

Sample Analysis:

-

Plasma Analysis: The concentration of GTS-21 and its metabolites in plasma is determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Radioactivity Measurement: The total radioactivity in plasma, urine, feces, and bile samples from the [14C]GTS-21 dosed group is measured using liquid scintillation counting.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the cytochrome P450 isoforms responsible for the metabolism of GTS-21.

Methodology:

-

Incubation: GTS-21 is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.

-

Chemical Inhibition: Specific chemical inhibitors for different CYP450 isoforms are co-incubated with GTS-21 and human liver microsomes to determine the contribution of each isoform to its metabolism. A decrease in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular isoform.

-

Sample Analysis: The formation of GTS-21 metabolites is monitored over time using LC-MS/MS.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the signaling pathway of anabaseine and a typical experimental workflow for its pharmacokinetic analysis.

References

- 1. scholars.okstate.edu [scholars.okstate.edu]

- 2. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Anabaseine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Anabaseine-d4, a deuterated isotopologue of the nicotinic acetylcholine receptor (nAChR) agonist, anabaseine. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their studies. The guide synthesizes available data on its stability, outlines experimental approaches for its assessment, and details its primary mechanism of action through relevant signaling pathways.

This compound: Properties and Handling

This compound is a synthetic compound where four hydrogen atoms in the anabaseine molecule have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of anabaseine in biological matrices.

General Information:

| Property | Value |

| Chemical Formula | C₁₀H₈D₄N₂ |

| Appearance | Typically supplied as a neat oil or in solution |

| Primary Use | Internal standard in analytical and pharmacokinetic research[1] |

Stability and Storage Conditions

The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. While specific long-term stability data for the deuterated form is limited, information on the non-deuterated anabaseine and the related compound anabasine provides valuable guidance. Anabaseine is known to be an unstable yellow liquid that is susceptible to degradation by light, heat, and moisture[2][3].

Recommended Storage

Based on supplier recommendations and the known instability of the parent compound, the following storage conditions are advised:

| Form | Recommended Storage Temperature | Additional Recommendations |

| Neat Compound | +4°C[4][5] | Store in a tightly sealed, light-resistant container. |

| In Solution (e.g., Methanol) | Refer to supplier's safety data sheet (SDS) | Methanol solutions are flammable and toxic. Aqueous solutions of anabaseine hydrochloride should be refrigerated and replaced after several weeks. |

Known Instability

Studies on related compounds suggest that this compound may be prone to degradation under certain conditions:

-

Aqueous Stability: A study on the in-sewer stability of anabasine, a structurally similar alkaloid, showed approximately 30% degradation after 4 hours in a rising main reactor, indicating potential for hydrolysis or microbial degradation.

-

pH and Concentration: Research on catechins, another class of compounds, suggests that stability can be pH and concentration-dependent. For instance, catechins were found to be more stable at higher concentrations around pH 4. While not directly transferable, this highlights the importance of considering these factors for this compound solutions.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential to accurately determine the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Stability-Indicating HPLC Method Development

The following outlines a general approach for developing a stability-indicating HPLC method for this compound, based on established protocols for related alkaloids.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products formed under various stress conditions.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Volatile buffers (e.g., ammonium formate, ammonium acetate)

-

Acids (e.g., hydrochloric acid, formic acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector and a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

Methodology:

-

Forced Degradation Studies: Expose this compound to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

-

-

Chromatographic Conditions Development:

-

Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., 0.1% formic acid) is a common starting point.

-

Column: A C18 column is typically used for the separation of alkaloids.

-

Detection: Monitor the elution of this compound and its degradation products using both UV/PDA and MS/MS detectors. The MS/MS can be used to identify and quantify the parent compound and any degradants.

-

-

Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mechanism of Action and Signaling Pathways

Anabaseine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. It shows a higher affinity for the α7 subtype of nAChRs. The deuteration in this compound is not expected to alter its pharmacological activity.

This compound Signaling Pathway

Activation of α7 nAChRs by this compound initiates a cascade of intracellular events, primarily triggered by an influx of calcium ions (Ca²⁺).

Caption: this compound binding to α7 nAChR and downstream signaling.

The binding of this compound to the α7 nAChR leads to the opening of the ion channel and a rapid influx of Ca²⁺ into the cell. This increase in intracellular calcium concentration acts as a second messenger, activating several downstream signaling pathways, including:

-

JAK2-STAT3 Pathway: This pathway is involved in cell survival and anti-inflammatory responses.

-

PI3K-Akt Pathway: This cascade plays a crucial role in cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: This pathway is central to the regulation of gene expression, cell proliferation, and differentiation.

The influx of calcium also directly triggers the release of neurotransmitters such as dopamine and norepinephrine from presynaptic terminals.

Experimental Workflow for Investigating this compound's Mechanism of Action

The following workflow outlines a general experimental approach to confirm the agonistic activity of this compound at α7 nAChRs and investigate its downstream effects.

Caption: Workflow for elucidating this compound's mechanism of action.

This workflow progresses from in vitro cellular assays to in vivo models to provide a comprehensive understanding of the compound's pharmacological profile.

Conclusion

This technical guide provides essential information on the stability, storage, and handling of this compound for research and development purposes. Adherence to the recommended storage conditions is paramount to ensure the integrity of the compound and the reliability of experimental data. The provided frameworks for stability testing and mechanistic studies offer a solid foundation for researchers working with this important analytical standard. Further long-term stability studies specifically on this compound are warranted to provide more definitive storage guidelines.

References

- 1. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]

- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

Certificate of analysis for Anabaseine-d4 standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical profile and biological context of the Anabaseine-d4 standard. The information is intended to support researchers in utilizing this stable isotope-labeled compound for quantitative bioanalytical studies and in understanding its pharmacological relevance.

Certificate of Analysis Data

While a specific Certificate of Analysis for a single batch is proprietary, this section summarizes the typical analytical data for a high-quality this compound standard.

Physical and Chemical Properties

| Parameter | Specification |

| Chemical Name | (±)-3-(Piperidin-2-yl-2,3,4,5,6-d4)pyridine |

| Synonyms | (±)-Anabasine-d4 |

| CAS Number | 1020719-08-7 (for d4 labeled) |

| Molecular Formula | C₁₀H₁₀D₄N₂ |

| Molecular Weight | 166.26 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in methanol, ethanol, chloroform |

| Storage | Store at 2-8°C, protected from light |

Analytical Data

| Analytical Test | Typical Results |

| Purity (HPLC) | ≥98% |

| Identity (¹H-NMR) | Conforms to structure |

| Identity (Mass Spec) | Conforms to structure and isotopic enrichment |

| Isotopic Purity | ≥99% Deuterium incorporation |

| Residual Solvents | Meets USP <467> requirements |

Experimental Protocols

This section details the methodologies for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of the this compound standard.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm

-

Column Temperature: 30°C

Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To quantify Anabaseine using this compound as an internal standard in a biological matrix (e.g., plasma, urine).

Instrumentation:

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

LC Conditions:

-

Column: C18 or HILIC column suitable for polar compounds

-

Mobile Phase: Gradient elution with ammonium formate buffer and acetonitrile is common.

-

Flow Rate: 0.4 - 0.6 mL/min

-

Injection Volume: 5 - 20 µL

MS/MS Parameters (Typical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Anabaseine | 163.1 | 134.1 | 20 |

| This compound | 167.1 | 138.1 | 20 |

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

Biological Context and Mechanism of Action

Anabaseine is a nicotinic acetylcholine receptor (nAChR) agonist.[1] It is structurally similar to nicotine and anabasine.[2] this compound, as a stable isotope-labeled analog, is an invaluable tool for pharmacokinetic and metabolic studies of Anabaseine and related compounds.

Nicotinic Acetylcholine Receptor Signaling Pathway

Anabaseine exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. The downstream signaling cascades can influence a variety of cellular processes, including neurotransmitter release and cell survival pathways.

Experimental and Analytical Workflows

The use of this compound as an internal standard is a common practice in bioanalytical method development for the quantification of the unlabeled drug.

Bioanalytical Method Workflow

The following diagram illustrates a typical workflow for the quantification of a target analyte in a biological matrix using a stable isotope-labeled internal standard.

References

Anabaseine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Anabaseine-d4, a deuterated isotopologue of Anabaseine. It is intended for professionals in research and drug development, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data: this compound

This compound is the deuterated form of Anabaseine, a naturally occurring alkaloid. The deuteration provides a valuable tool for metabolic studies and as an internal standard in analytical assays. It is important to note that various deuterated isomers of Anabaseine exist, which can lead to different CAS numbers and slight variations in molecular weight. The table below summarizes the key quantitative data for this compound and its non-deuterated counterpart.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synonyms |

| This compound | 1020719-08-7[1][2] | C₁₀H₈D₄N₂[3][4] | 164.24[3] | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4, 3,4,5,6-Tetrahydro-2,3'-bipyridine-d4 |

| 1020719-05-4 | C₁₀H₁₀D₄N₂ | 164.26 | ||

| (S)-Anabasine-d4 | 494-52-0 (Unlabelled) | C₁₀H₁₀D₄N₂ | 166.26 | (S)-3-(piperidin-2-yl)pyridine-d4 |

| Anabaseine (non-deuterated) | 494-52-0 | C₁₀H₁₄N₂ | 162.23 | 3-(2-Piperidinyl)pyridine |

Mechanism of Action and Signaling Pathways

Anabaseine and its deuterated analog are potent agonists of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype. The binding of this compound to α7 nAChRs triggers a cascade of intracellular events, most prominently the cholinergic anti-inflammatory pathway (CAP).

The Cholinergic Anti-inflammatory Pathway (CAP)

The activation of α7 nAChRs on immune cells, such as macrophages, is a key mechanism for the anti-inflammatory effects of Anabaseine. This pathway involves the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling cascade. The binding of this compound to the α7 nAChR leads to the activation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 can then modulate gene expression. A crucial consequence of this pathway is the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). This inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while promoting the release of the anti-inflammatory cytokine IL-10.

Insulin Signaling Pathway in Crush Syndrome

Research has also indicated a role for α7 nAChR activation in modulating the insulin signaling-Na/K-ATPase pathway, which has been shown to decrease on-site mortality in animal models of crush syndrome. Activation of the receptor appears to lower serum potassium levels through this pathway.

References

- 1. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Nicotine in Urine Using Anabaseine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nicotine and its metabolites in urine is crucial for assessing tobacco exposure, understanding nicotine metabolism, and monitoring compliance in smoking cessation programs.[1][2][3] Anabasine, a minor tobacco alkaloid, is not a metabolite of nicotine and can serve as a valuable biomarker to distinguish between tobacco use and nicotine replacement therapy.[1][2] This document provides detailed application notes and protocols for the quantification of nicotine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Anabaseine-d4 as a deuterated internal standard. The use of an isotopic internal standard like this compound is critical for correcting matrix effects and ensuring high accuracy and reproducibility.

Experimental Protocols

Several well-established methods are available for the quantification of nicotine and other related compounds in urine. The following protocols detail two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a rapid and accurate LC-MS/MS analysis method.

Materials:

-

Urine sample

-

This compound internal standard solution (250 ng/mL in methanol)

-

5 N Sodium hydroxide (NaOH)

-

Methylene chloride:diethyl ether (50:50, v/v)

-

0.25 N Hydrochloric acid (HCl)

-

Water (HPLC grade)

-

4 mL glass vials

-

1.5 mL HPLC vials

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 250 µL of the urine sample into a 4 mL glass vial.

-

Add 40 µL of the 250 ng/mL this compound internal standard solution.

-

Add 50 µL of 5 N NaOH to the vial.

-

Add 1.5 mL of 50:50 methylene chloride:diethyl ether and stir for 1.5 minutes to extract the analytes.

-

Centrifuge the mixture at 4,000 rpm for 5 minutes.

-

Transfer 1 mL of the organic phase (bottom layer) to a 1.5 mL HPLC vial.

-

Add 10 µL of 0.25 N HCl to the organic extract.

-

Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.

-

Reconstitute the dried extract with 200 µL of water for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes SPE for sample clean-up and concentration, which can be advantageous for complex matrices.

Materials:

-

Urine sample

-

This compound internal standard solution

-

Ammonium acetate buffer (20 mM, pH 4.0)

-

Methanol (HPLC grade)

-

5 mM Ammonium formate (pH 2.5)

-

Strata-X-C SPE cartridges or 96-well plates

-

SPE manifold

-

Centrifuge

Procedure:

-

To 500 µL of urine sample, add 500 µL of 20 mM ammonium acetate buffer (pH 4.0) and 50 µL of the this compound internal standard mixture.

-

Vortex the sample for 30 seconds and then centrifuge for 5 minutes at 5000 rpm.

-

SPE Cartridge Conditioning: Condition the Strata-X-C SPE cartridge by passing 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5) to remove interferences.

-

Elution: Elute the analytes from the cartridge using an appropriate solvent (typically a mixture of organic solvent and a weak base).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for nicotine quantification and the metabolic pathway of nicotine.

Caption: Experimental workflow for nicotine quantification in urine.

Caption: Major metabolic pathways of nicotine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for nicotine and related compounds in urine.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Method A | Method B |

| LC Column | Raptor Biphenyl | Kinetex EVO C18 |

| Mobile Phase | Low-pH, reversed-phase mobile phases | Not specified |

| Flow Rate | Not specified | Not specified |

| Gradient | 3-minute gradient | Not specified |

| Total Run Time | 5 minutes | ~6.5 minutes |

| MS Detector | Triple Quadrupole | Triple Quadrupole |

| Ionization Mode | ESI Positive | ESI Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Table 2: Method Validation Parameters

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Nicotine | 2 - 1,000 | 1 | 0-10% | 2-9% |

| Cotinine | 5 - 5,000 | 1 | 0-10% | 2-9% |

| trans-3'-Hydroxycotinine | 10 - 5,000 | 5 | 0-10% | 2-9% |

| Nornicotine | 2 - 1,000 | 1 | 0-10% | 2-9% |

| Anabasine | 2 - 1,000 | 1 | 0-10% | 2-9% |

| Norcotinine | 2 - 1,000 | Not specified | 0-10% | 2-9% |

Note: The accuracy and precision values represent the general performance of a validated method and may vary slightly between different analytes and concentration levels.

Discussion